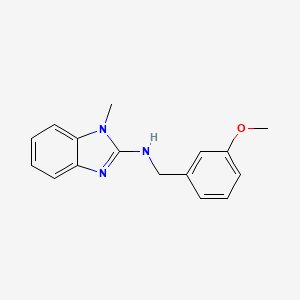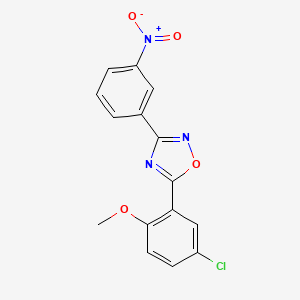
4-bromo-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide is a compound that belongs to the class of pyrazole derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 4-bromo-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins involved in cellular processes, such as cell division or signaling pathways. This may lead to the suppression of tumor growth or the prevention of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide has biochemical and physiological effects on cells and tissues. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-bromo-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide in lab experiments is its relatively simple synthesis method. It is also a stable compound that can be easily stored and transported. However, one limitation is its low solubility in water, which may require the use of organic solvents in experiments. Additionally, its mechanism of action is not fully understood, which may limit its potential applications in certain research areas.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide. One direction is the further investigation of its anti-tumor properties, including its potential use in combination with other anti-cancer drugs. Another direction is the exploration of its potential use in the treatment of neurodegenerative diseases, including its effects on cognitive function and behavior. Additionally, further research is needed to fully understand its mechanism of action and potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of 4-bromo-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide involves the reaction of 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid with 4-methylphenylhydrazine in the presence of a coupling agent. The reaction is carried out under reflux conditions in a suitable solvent, such as dichloromethane or ethanol, for several hours. The resulting product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
4-bromo-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide has been found to have potential applications in scientific research. It has been used as a ligand in the synthesis of metal complexes for catalytic reactions. It has also been studied for its anti-tumor properties, with promising results in inhibiting the growth of cancer cells. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
4-bromo-1-ethyl-N-(4-methylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c1-3-17-8-11(14)12(16-17)13(18)15-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQDSUWHUFOBOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-ethyl-N-(4-methylphenyl)pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(acetylamino)phenyl]-1-(2-chloro-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5767166.png)

![4-methoxy-N-{[3-(2-thienyl)acryloyl]oxy}benzenecarboximidic acid](/img/structure/B5767195.png)

![1-benzyl-4-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}piperazine](/img/structure/B5767228.png)


![2-[(2-chlorobenzyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5767248.png)
![N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5767253.png)
![methyl {4-[(4-tert-butylbenzoyl)amino]phenoxy}acetate](/img/structure/B5767266.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5767275.png)
![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5767283.png)